Methyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-11(13(15)17-3)12(14-18-8)9-5-4-6-10(7-9)16-2/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQZMCRGXMGDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate typically follows a convergent approach involving:
- Construction of the isoxazole ring via condensation of hydroxylamine derivatives with β-dicarbonyl or related precursors.
- Introduction of the 3-(3-methoxyphenyl) substituent through functionalized precursors or nucleophilic substitution.
- Formation of the methyl ester at the 4-carboxylate position by esterification or direct methylation.
This strategy is supported by the following key steps:
- Reaction of ethylacetoacetate or related β-keto esters with triethylorthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester intermediates.
- Cyclization with hydroxylamine salts under controlled temperatures to yield isoxazole carboxylates.
- Subsequent functional group transformations including chlorination, nucleophilic aromatic substitution, and esterification.
Detailed Stepwise Preparation
Formation of Ethyl Ethoxymethyleneacetoacetic Ester Intermediate
- Ethylacetoacetate is reacted with triethylorthoformate and acetic anhydride at 75–150 °C (preferably 90–120 °C) to form ethyl ethoxymethyleneacetoacetic ester, a key intermediate for ring closure.
- The reaction mixture may contain non-reactive components which can be removed by distillation under reduced pressure to purify the intermediate.
Cyclization to Isoxazole Core
- The purified ethyl ethoxymethyleneacetoacetic ester is treated with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (-20 °C to 10 °C).
- This step forms crude ethyl 5-methylisoxazole-4-carboxylate via cyclization and ring closure.
- The reaction conditions are carefully controlled to minimize by-products such as isomeric impurities and side reactions.
Crystallization of 5-Methylisoxazole-4-carboxylic Acid
- The crude ester is hydrolyzed to 5-methylisoxazole-4-carboxylic acid, which is then crystallized using solvents such as toluene, acetic acid, ethyl acetate, or chlorinated solvents.
- A preferred solvent mixture is toluene and acetic acid, heated for sufficient time to promote crystallization and purification.
Conversion to Acid Chloride
- The crystallized acid is reacted with anhydrous thionyl chloride to yield 5-methylisoxazole-4-carbonyl chloride.
- This reaction is typically performed in dry toluene or similar solvents, with excess thionyl chloride acting as both reagent and solvent.
- The absence of water is critical to avoid hydrolysis.
Alternative and Supporting Synthetic Routes
- Lithiation of 3-methoxy-5-methylisoxazole followed by carboxylation with carbon dioxide has been reported to prepare related isoxazole carboxylic acids, which can be esterified subsequently.
- Nucleophilic displacement on 3-phenyl-5-chloroisoxazoles with alkoxy reagents provides access to 5-alkoxyisoxazoles, which can be converted to carboxylic acids by lithiation and carbonation.
- These methods highlight the flexibility in modifying the isoxazole ring and substituents to obtain the desired this compound.
Comparative Data and Process Optimization
| Step | Reaction Conditions | Key Reagents | Notes | Yield/Purity |
|---|---|---|---|---|
| Formation of ethyl ethoxymethyleneacetoacetic ester | 90–120 °C, 75–150 °C range | Ethylacetoacetate, triethylorthoformate, acetic anhydride | Distillation to remove non-reactive components | High purity intermediate |
| Cyclization to isoxazole | -20 to 10 °C | Hydroxylamine sulfate, sodium acetate | Reverse addition technique reduces by-products | Crude ester with minimal isomeric impurities |
| Crystallization of acid | Heating with solvent (toluene/acetic acid) | Solvent mixture | Improves purity and isolation | High purity crystallized acid |
| Conversion to acid chloride | Room temp to 50 °C | Thionyl chloride, dry toluene | Water-free conditions critical | High quality acid chloride |
| Substituent introduction and esterification | 0–50 °C | 3-methoxyaniline or nucleophile, methylating agents | Controlled addition to avoid side products | Final product with >99% HPLC purity |
This process framework is adapted from patented procedures for related isoxazole derivatives, ensuring minimal formation of by-products such as CATA and isomeric impurities, thus yielding high-quality this compound suitable for research and pharmaceutical applications.
Research Discoveries and Notes
- The use of triethylorthoformate and acetic anhydride in the initial step is crucial for forming the reactive intermediate that enables efficient ring closure.
- Low-temperature conditions during cyclization with hydroxylamine salts prevent side reactions and improve selectivity.
- Crystallization techniques employing solvent mixtures like toluene and acetic acid enhance the purity of the carboxylic acid intermediate.
- The acid chloride formation step benefits from anhydrous conditions and appropriate solvent choice to avoid hydrolysis and degradation.
- Substituent introduction via nucleophilic aromatic substitution or amide formation allows for the introduction of the methoxyphenyl group with high regioselectivity.
- Alternative lithiation and carbonation routes provide flexible synthetic options, especially for analogues and derivatives.
Summary Table of Key Preparation Methods
| Methodology | Starting Material | Key Intermediate | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Triethylorthoformate route | Ethylacetoacetate | Ethyl ethoxymethyleneacetoacetic ester | Condensation and cyclization | High purity, scalable | Requires careful temperature control |
| Lithiation and carbonation | 3-methoxy-5-methylisoxazole | Isoxazole-4-carboxylic acid | Organolithium carboxylation | Flexibility in substitution | Sensitive to moisture, requires low temp |
| Nucleophilic substitution | 3-phenyl-5-chloroisoxazole | 5-alkoxyisoxazole | Nucleophilic displacement | Good regioselectivity | Chlorine precursor synthesis needed |
| Esterification with diazomethane | Isoxazole carboxylic acid | Methyl ester | Methylation | High yield, mild conditions | Diazomethane handling hazards |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, a critical step for further derivatization.
-
Mechanistic Insight : Basic hydrolysis proceeds via nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate. Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .
Aminolysis for Amide Formation
The methyl ester reacts with amines to produce carboxamides, a key reaction in medicinal chemistry for introducing bioisosteres or enhancing pharmacokinetic properties.
Example Reaction :
Reagents : Methylamine (2.1 mmol) in MeOH at 85°C for 12 hours
Product : 3-(3-Methoxyphenyl)-N,5-dimethylisoxazole-4-carboxamide
Yield : 96%
Characterization :
-
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.31 (brs, 1H, NH), 7.43–7.39 (m, 1H), 3.80 (s, 3H, OCH<sub>3</sub>), 2.74 (s, 3H, NCH<sub>3</sub>) .
Acyl Chloride Formation
The carboxylic acid intermediate (from hydrolysis) reacts with thionyl chloride (SOCl<sub>2</sub>) to form the corresponding acyl chloride, enabling nucleophilic substitutions.
Experimental Protocol :
-
Reagents : Thionyl chloride (excess), toluene solvent
-
Conditions : 0–50°C, anhydrous environment
-
Product : 5-Methylisoxazole-4-carbonyl chloride
-
Application : Used in situ for coupling with trifluoromethyl aniline (TFMA) to form 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, a precursor for agrochemicals .
Functionalization via Cyclocondensation
The isoxazole ring participates in cyclocondensation reactions to generate fused heterocycles.
Example : Reaction with hydroxylamine derivatives under basic conditions forms dihydroisoxazole intermediates, as demonstrated in the synthesis of 3-(4-methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid .
Comparative Reactivity of Analogues
Structural modifications significantly alter reactivity:
Industrial-Scale Optimization
Key advancements in process chemistry include:
Scientific Research Applications
Methyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at Position 3
The 3-methoxyphenyl group distinguishes the target compound from analogs with other aryl or halogenated substitutions:
- Fluorine’s small size and high electronegativity may improve membrane permeability .
- Methyl 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylate : The dichlorophenyl group increases lipophilicity and steric bulk, which could hinder interactions with polar binding pockets. This compound has a higher molecular weight (286.11 g/mol) and melting point (115°C) compared to the target compound .
Table 1: Substituent Effects at Position 3
| Compound | Substituent (Position 3) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | 3-Methoxyphenyl | 247.26 | Electron-donating, moderate lipophilicity |
| Methyl 3-(4-Fluorophenyl)-5-methyl... | 4-Fluorophenyl | 235.21 | Enhanced metabolic stability |
| Methyl 3-(2,6-Dichlorophenyl)-5-methyl | 2,6-Dichlorophenyl | 286.11 | High lipophilicity, steric hindrance |
Substituent Effects at Position 5
The 5-methyl group in the target compound contrasts with analogs featuring brominated or functionalized substituents:
- Methyl 5-(Bromomethyl)-3-phenylisoxazole-4-carboxylate (53) : The bromomethyl group introduces a reactive site for nucleophilic substitution, enabling further derivatization (e.g., coupling with amines). This contrasts with the inert methyl group in the target compound, which limits such reactivity .
Table 2: Substituent Effects at Position 5
| Compound | Substituent (Position 5) | Reactivity/Applications |
|---|---|---|
| Target Compound | Methyl | Limited reactivity, structural stability |
| Compound 53 | Bromomethyl | Site for nucleophilic substitution |
| Compound 51 | Iminomethyl | Conjugation-enhanced electronic properties |
Ester vs. Carboxylic Acid Functionality
The methyl ester at position 4 in the target compound differs from carboxylic acid derivatives:
- This acid is likely a metabolite of the target ester .
- Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate : The ethyl ester variant has slightly higher lipophilicity than the methyl ester, which may affect pharmacokinetic profiles .
Table 3: Functional Group Comparison at Position 4
| Compound | Functional Group (Position 4) | Solubility/Bioavailability |
|---|---|---|
| Target Compound | Methyl ester | Moderate solubility, prodrug potential |
| 3-(3-Methoxyphenyl)-5-methyl... Acid | Carboxylic acid | High polarity, ionized at pH 7.4 |
| Ethyl 5-Methyl-3-phenyl... | Ethyl ester | Increased lipophilicity vs. methyl |
Q & A
Q. What are the common synthetic routes for Methyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves cyclocondensation reactions. For example, analogous isoxazole derivatives are synthesized via reactions between hydroxylamine derivatives and β-keto esters or via 1,3-dipolar cycloaddition . Optimization of reaction conditions (e.g., temperature, solvent, catalyst) can be achieved using Design of Experiments (DoE) to evaluate factors like yield, purity, and reaction time. For instance, in the synthesis of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, single-crystal X-ray diffraction confirmed structural integrity, highlighting the importance of purification and crystallization steps .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide detailed structural insights, such as methoxy group environments (δ 3.8–4.0 ppm for OCH3) and isoxazole ring protons (δ 6.0–6.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves crystal packing and stereochemistry, as demonstrated in studies of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate .
- HPLC/Purity Analysis: Ensures >95% purity, critical for pharmacological studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions for this compound?
Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or crystallographic disorder. For example:
- NMR Shifts vs. DFT Calculations: Differences in calculated vs. observed chemical shifts may require re-evaluation of solvent models (e.g., using PCM for polar solvents) .
- X-ray vs. Predicted Geometry: Discrepancies in bond angles/lengths may indicate dynamic effects in solution. Refinement using software like SHELXL (for crystallography) can validate experimental data .
- Case Study: In the synthesis of acrylamide derivatives, NMR data aligned with computational predictions after optimizing solvent parameters .
Q. What strategies are employed to assess the compound’s stability under experimental conditions?
Methodological Answer: Stability studies involve:
- Accelerated Degradation Testing: Exposing the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation products via LC-MS .
- pH-Dependent Stability: Assessing hydrolysis in acidic/basic conditions (e.g., pH 1–13) to determine shelf-life .
- Oxidative Stress Testing: Using H2O2 or radical initiators to evaluate susceptibility to oxidation .
- Storage Recommendations: Based on results, storage at 0–4°C in amber vials under inert atmosphere is advised .
Q. How can researchers design bioactivity assays for this compound, given structural analogs with known pharmacological activities?
Methodological Answer: Leverage structural similarities to isoxazole-based drugs (e.g., Leflunomide, an anti-inflammatory agent ):
- Enzyme Inhibition Assays: Target kinases (e.g., tyrosine kinases) using fluorescence-based assays .
- Cellular Uptake Studies: Use radiolabeled analogs (e.g., 14C-labeled) to track intracellular distribution .
- In Vivo Models: For anti-inflammatory or antitumor activity, employ murine models with dose-ranging studies (e.g., 10–100 mg/kg) .
- SAR Analysis: Modify substituents (e.g., methoxy group position) to optimize potency and reduce toxicity .
Data Contradiction Analysis
Q. How should researchers address conflicting data in purity assessments between HPLC and elemental analysis?
Methodological Answer:
- Root Cause Investigation:
- HPLC Purity vs. Elemental Composition: Discrepancies may arise from undetected counterions (e.g., hydrochloride salts) or hygroscopicity. Use TGA (thermogravimetric analysis) to assess moisture content .
- Case Example: A compound with 97% HPLC purity but off-spec elemental data was found to contain residual solvent, resolved via prolonged drying under vacuum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
